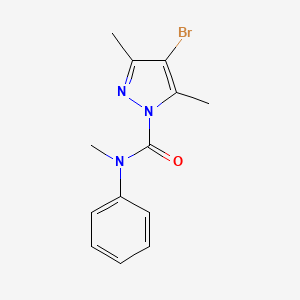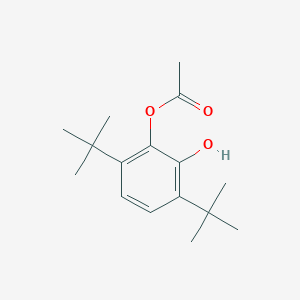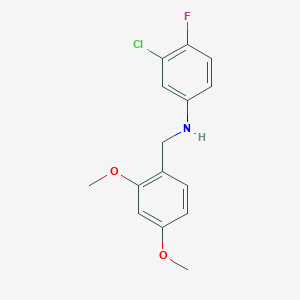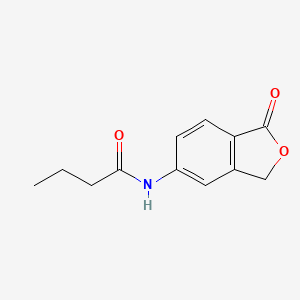
N-(3-fluorophenyl)-3-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-isopropoxybenzamide, also known as Fipronil, is a broad-spectrum insecticide that has been widely used in agriculture and public health. It was first introduced in 1996 and has since become one of the most popular insecticides due to its effectiveness against a wide range of pests and low toxicity to mammals.
Wirkmechanismus
N-(3-fluorophenyl)-3-isopropoxybenzamide acts on the nervous system of insects by blocking the function of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the transmission of nerve impulses. This leads to hyperexcitation of the nervous system, resulting in paralysis and death of the insect.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-3-isopropoxybenzamide has been shown to have low toxicity to mammals, but it can have adverse effects on non-target organisms, including fish, birds, and bees. N-(3-fluorophenyl)-3-isopropoxybenzamide can accumulate in the tissues of these organisms, leading to various physiological and biochemical effects, including:
1. Disruption of the nervous system: N-(3-fluorophenyl)-3-isopropoxybenzamide can cause hyperexcitation of the nervous system, leading to convulsions and paralysis.
2. Alteration of enzyme activity: N-(3-fluorophenyl)-3-isopropoxybenzamide can inhibit the activity of various enzymes, leading to disruption of metabolic processes.
3. Reproductive effects: N-(3-fluorophenyl)-3-isopropoxybenzamide can affect the reproductive system of organisms, leading to reduced fertility and reproductive success.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, including its broad-spectrum activity and low toxicity to mammals. However, there are also limitations to its use, including its potential impact on non-target organisms and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-3-isopropoxybenzamide, including:
1. Development of safer alternatives: There is a need for the development of safer alternatives to N-(3-fluorophenyl)-3-isopropoxybenzamide that have lower impact on non-target organisms.
2. Study of long-term effects: There is a need for long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on non-target organisms and the environment.
3. Investigation of potential therapeutic uses: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, and further research is needed in this area.
Conclusion
N-(3-fluorophenyl)-3-isopropoxybenzamide is a widely used insecticide that has been extensively studied for its insecticidal properties and impact on non-target organisms. Its mechanism of action involves blocking the function of the GABA receptor, leading to hyperexcitation of the nervous system and paralysis of the insect. While N-(3-fluorophenyl)-3-isopropoxybenzamide has several advantages for use in lab experiments, there are also limitations to its use, including its potential impact on non-target organisms. Future research should focus on the development of safer alternatives and long-term studies on the impact of N-(3-fluorophenyl)-3-isopropoxybenzamide on the environment.
Synthesemethoden
N-(3-fluorophenyl)-3-isopropoxybenzamide is synthesized through a multi-step process that involves the reaction of 4-cyano-3-trifluoromethylphenyl isocyanate with 3-isopropoxyaniline. The resulting product is then reacted with hydrochloric acid to yield N-(3-fluorophenyl)-3-isopropoxybenzamide. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for commercial production.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3-isopropoxybenzamide has been extensively studied for its insecticidal properties and its impact on non-target organisms. It has been used in various scientific research applications, including:
1. Pest control: N-(3-fluorophenyl)-3-isopropoxybenzamide has been used to control a wide range of pests, including termites, ants, cockroaches, fleas, ticks, and mosquitoes.
2. Environmental toxicology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its impact on non-target organisms, including fish, birds, and bees.
3. Pharmacology: N-(3-fluorophenyl)-3-isopropoxybenzamide has been studied for its potential use as a therapeutic agent for various diseases, including epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-8-3-5-12(9-15)16(19)18-14-7-4-6-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSAFHXGKDTHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-(propan-2-yloxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)



![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)



![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)


